molecular formula C70H115N25O17 B12354112 H-DL-Lys-DL-Lys-DL-Arg-DL-Pro-DL-Gln-DL-Arg-DL-Arg-DL-Tyr-DL-Ser-DL-Asn-DL-Val-DL-Phe-OH

H-DL-Lys-DL-Lys-DL-Arg-DL-Pro-DL-Gln-DL-Arg-DL-Arg-DL-Tyr-DL-Ser-DL-Asn-DL-Val-DL-Phe-OH

Cat. No.: B12354112
M. Wt: 1578.8 g/mol
InChI Key: DTEBSHTZDDUPBW-UHFFFAOYSA-N
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Description

The compound H-DL-Lys-DL-Lys-DL-Arg-DL-Pro-DL-Gln-DL-Arg-DL-Arg-DL-Tyr-DL-Ser-DL-Asn-DL-Val-DL-Phe-OH is a synthetic peptide composed of a sequence of amino acids Each amino acid in this peptide is in the DL form, indicating that it contains both D- and L- enantiomers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Lys-DL-Lys-DL-Arg-DL-Pro-DL-Gln-DL-Arg-DL-Arg-DL-Tyr-DL-Ser-DL-Asn-DL-Val-DL-Phe-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired scale, purity, and cost considerations. Automation and optimization of reaction conditions are crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

H-DL-Lys-DL-Lys-DL-Arg-DL-Pro-DL-Gln-DL-Arg-DL-Arg-DL-Tyr-DL-Ser-DL-Asn-DL-Val-DL-Phe-OH: can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized, particularly at the tyrosine and methionine residues.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups or modified to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine, or other oxidizing agents can be used for oxidation reactions.

    Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used for reduction reactions.

    Substitution Reagents: Various reagents, such as acylating agents or alkylating agents, can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

H-DL-Lys-DL-Lys-DL-Arg-DL-Pro-DL-Gln-DL-Arg-DL-Arg-DL-Tyr-DL-Ser-DL-Asn-DL-Val-DL-Phe-OH: has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or as a therapeutic agent itself.

    Industry: Utilized in the development of biomaterials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of H-DL-Lys-DL-Lys-DL-Arg-DL-Pro-DL-Gln-DL-Arg-DL-Arg-DL-Tyr-DL-Ser-DL-Asn-DL-Val-DL-Phe-OH depends on its specific application. In general, peptides can interact with cellular receptors, enzymes, or other proteins to exert their effects. The molecular targets and pathways involved may include:

    Receptor Binding: The peptide may bind to specific receptors on the cell surface, triggering a signaling cascade.

    Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways.

    Protein-Protein Interactions: The peptide can modulate interactions between proteins, influencing cellular processes.

Comparison with Similar Compounds

H-DL-Lys-DL-Lys-DL-Arg-DL-Pro-DL-Gln-DL-Arg-DL-Arg-DL-Tyr-DL-Ser-DL-Asn-DL-Val-DL-Phe-OH: can be compared with other similar peptides, such as:

These comparisons highlight the uniqueness of This compound

Properties

Molecular Formula

C70H115N25O17

Molecular Weight

1578.8 g/mol

IUPAC Name

2-[[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[5-amino-2-[[1-[2-[[6-amino-2-(2,6-diaminohexanoylamino)hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C70H115N25O17/c1-38(2)55(65(109)92-50(67(111)112)35-39-14-4-3-5-15-39)94-62(106)49(36-54(75)99)91-63(107)51(37-96)93-61(105)48(34-40-22-24-41(97)25-23-40)90-59(103)45(19-11-31-83-69(78)79)86-57(101)44(18-10-30-82-68(76)77)87-60(104)46(26-27-53(74)98)88-64(108)52-21-13-33-95(52)66(110)47(20-12-32-84-70(80)81)89-58(102)43(17-7-9-29-72)85-56(100)42(73)16-6-8-28-71/h3-5,14-15,22-25,38,42-52,55,96-97H,6-13,16-21,26-37,71-73H2,1-2H3,(H2,74,98)(H2,75,99)(H,85,100)(H,86,101)(H,87,104)(H,88,108)(H,89,102)(H,90,103)(H,91,107)(H,92,109)(H,93,105)(H,94,106)(H,111,112)(H4,76,77,82)(H4,78,79,83)(H4,80,81,84)

InChI Key

DTEBSHTZDDUPBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N

Origin of Product

United States

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